

Technical Guide: Solubility Profile and Solvent Selection for N-Allylmethacrylamide[1]

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Compound of Interest

Compound Name:	N-Allylmethacrylamide
CAS No.:	2186-33-6
Cat. No.:	B1616205

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Executive Summary

N-Allylmethacrylamide (N-AMA) (CAS: 2186-33-6) is a bifunctional monomer featuring a polymerizable methacrylamide backbone and a pendant allyl group.[1][2][3] Its unique "amphiphilic" architecture—combining a polar amide motif with hydrophobic alkene termini—dictates a complex solubility profile.[1]

This guide provides researchers with a validated solubility landscape, facilitating precise solvent selection for synthesis, polymerization, and purification.[1] Unlike its ester analog (Allyl Methacrylate), N-AMA exhibits enhanced hydrogen-bonding capability, necessitating specific protic or polar-aprotic solvents for homogeneity.[1]

Physicochemical Identity & Molecular Architecture[1]

Understanding the molecular structure is the first step to predicting solubility behavior.

Property	Value
CAS Number	2186-33-6
Molecular Formula	
Molecular Weight	125.17 g/mol
Physical State (RT)	Liquid (High Viscosity) / Low-melting Solid*
Boiling Point	~251.5°C (at 760 mmHg); ~85°C (at 0.5 mmHg)
LogP (Octanol/Water)	~1.1 (Moderately Lipophilic)

*Note: While often supplied as a liquid, N-AMA can crystallize at lower temperatures due to amide hydrogen bonding.[1]

Solubility Mechanism

The solubility of N-AMA is governed by two competing domains:

- **Hydrophilic Domain (Amide Linkage):** The amide group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This promotes solubility in alcohols and water (limited).
- **Hydrophobic Domain (Allyl & Methacryl Groups):** The terminal alkene () and methyl groups drive solubility in organic solvents like Chloroform and THF while reducing water miscibility compared to unsubstituted acrylamide.[1]

Empirical Solubility Data

The following table categorizes solvents based on their interaction with N-AMA at

.

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Polar Protic	Methanol, Ethanol, Isopropanol	High	Strong H-bonding matches the amide backbone. ^[1] Ideal for solution polymerization.
Polar Aprotic	DMF, DMSO, DMAc	High	Dipole-dipole interactions stabilize the polar amide bond. ^[1] often used for high-MW polymer synthesis.
Chlorinated	Chloroform (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">) , DCM	High	Excellent solvation of the hydrophobic allyl/methacryl domains.
Ethers	THF, 1,4-Dioxane	High	Moderate polarity; good general solvent for both monomer and resulting polymer. ^[1]
Ketones	Acetone, MEK	High	Good solvency; Acetone is often used for precipitation of high-MW polymers. ^[1]
Aqueous	Water	Partial / Temperature Dependent	Soluble at low concentrations. ^{[1][4]} May exhibit LCST (Lower Critical

Solution Temperature) behavior or phase separation at high concentrations due to the hydrophobic allyl tail.

Aliphatic Hydrocarbons

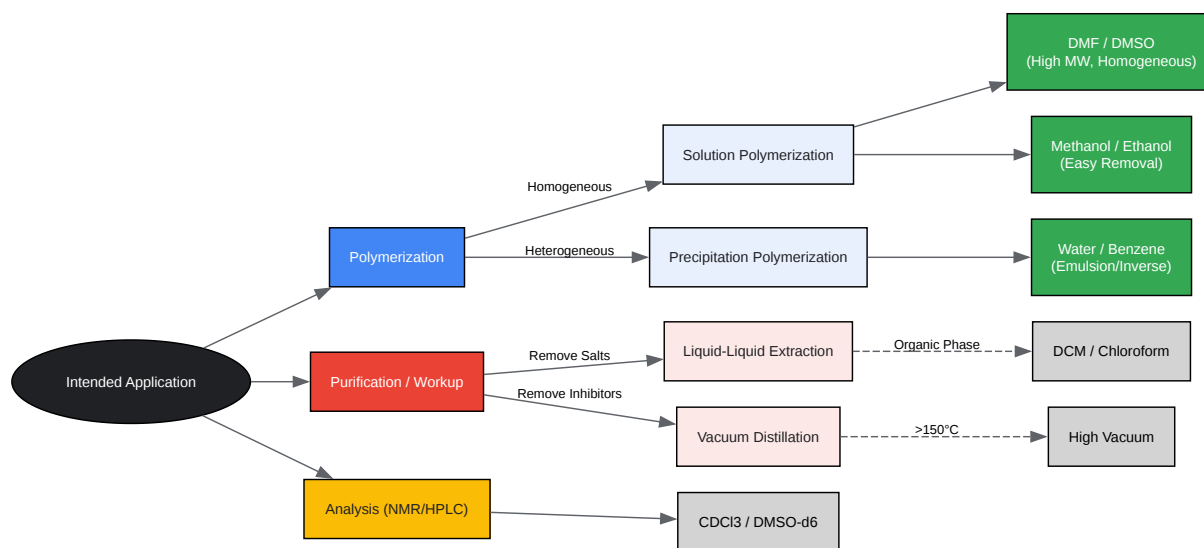
Hexane, Heptane, Pet.[1] Ether

Insoluble

Lack of polarity leads to phase separation. [1] Used as precipitants for purification.[1][5]

Solvent Selection Decision Matrix (DOT Visualization)

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Polymerization).



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Figure 1: Decision matrix for solvent selection based on experimental goals. Green nodes indicate recommended solvent systems.

Experimental Protocols

Protocol A: Gravimetric Solubility Limit Determination

Objective: To determine the precise solubility limit (

) of N-AMA in a specific solvent.

- Preparation: Weigh 10.0 mL of the target solvent into a scintillation vial. Maintain temperature at

- Addition: Add N-AMA dropwise (approx. 50 mg increments) to the solvent under constant magnetic stirring (300 RPM).
- Observation: After each addition, observe for turbidity or phase separation for 5 minutes.
 - Clear: Continue addition.
 - Cloudy/Oily Droplets: Saturation point reached.[1][6][7]

- Quantification:

Where

is solubility (

),

is the total mass of N-AMA added before turbidity, and

is solvent volume.[1]

Protocol B: Purification via Vacuum Distillation

Since N-AMA is a high-boiling liquid/low-melting solid, recrystallization is difficult.[1] Vacuum distillation is the gold standard for removing inhibitors (e.g., MEHQ) and impurities.

- Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and vacuum-tight.
- Inhibitor: Add 500 ppm of phenothiazine to the boiling flask to prevent thermal polymerization during heating.
- Vacuum Application: Apply high vacuum (< 1 mmHg).
 - Note: At 760 mmHg, BP is ~251°C (too high, risk of polymerization).
 - Target: At 0.5 mmHg, BP drops to approx. 85-90°C.[1]
- Collection: Discard the first 10% (forerun) containing solvent traces.[1] Collect the main fraction.

- Storage: Store under Argon at -20°C to prevent spontaneous crosslinking.

Critical Applications & Implications

Polymerization Solvent Effects

The choice of solvent dramatically affects the reactivity ratio of N-AMA.

- In Protic Solvents (Methanol): Hydrogen bonding with the solvent stabilizes the amide group, potentially lowering the propagation rate constant () but preventing intramolecular cyclization.
- In Aprotic Solvents (DMF): The "naked" amide is more reactive, often leading to higher molecular weights but increased risk of gelation (crosslinking) if monomer concentration is high (>10 wt%).

Hydrogel Synthesis

For hydrogel applications, N-AMA is often copolymerized with N-Isopropylacrylamide (NIPAM).
[1]

- Co-solvent System: A mixture of Water/Ethanol (50:50) is recommended.[1] Pure water may not fully solubilize N-AMA at high loadings, leading to heterogeneous crosslinking (cloudy gels).[1]

References

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